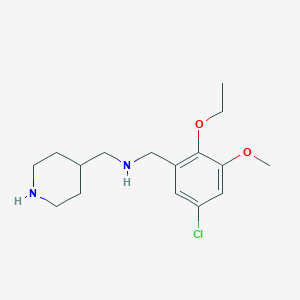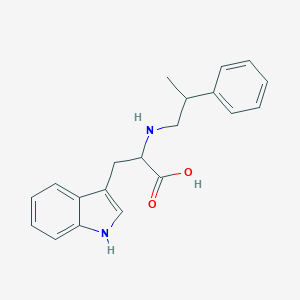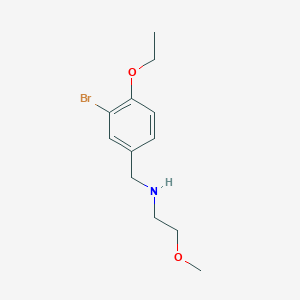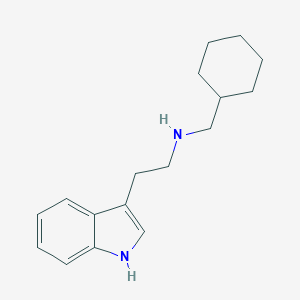![molecular formula C19H23N5O2 B271669 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine](/img/structure/B271669.png)
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine, commonly known as MTB, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. MTB is a selective β2-adrenergic receptor agonist and has been shown to have promising effects in various fields of research.
作用机制
MTB is a selective β2-adrenergic receptor agonist, which means it binds to and activates the β2-adrenergic receptors in the body. This activation leads to the relaxation of smooth muscle in the airways, blood vessels, and other organs, resulting in bronchodilation and vasodilation. MTB also stimulates lipolysis and increases metabolic rate, which can lead to weight loss and improved glucose metabolism.
Biochemical and physiological effects:
MTB has been shown to have a number of biochemical and physiological effects in the body. These include increased heart rate, increased cardiac output, increased oxygen consumption, increased glucose uptake, and increased lipolysis. MTB also has anti-inflammatory effects and can reduce airway inflammation in asthma and COPD.
实验室实验的优点和局限性
One of the advantages of using MTB in lab experiments is its selectivity for β2-adrenergic receptors, which allows for specific targeting of these receptors. MTB is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using MTB in lab experiments is its potential for off-target effects, as it may bind to other receptors in the body. Additionally, the effects of MTB may vary depending on the experimental conditions and the specific cell or tissue type being studied.
未来方向
There are a number of potential future directions for research on MTB. One area of interest is the development of novel formulations and delivery methods for MTB, such as inhalers or sustained-release formulations. Another area of interest is the use of MTB in combination with other drugs or therapies for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of MTB, as well as its potential for use in other fields of research beyond respiratory and cardiovascular medicine.
合成方法
MTB can be synthesized through a multistep process involving the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol to form the key intermediate, which is then coupled with butan-2-amine to yield the final product.
科学研究应用
MTB has been extensively studied for its potential therapeutic applications in various fields of research. In the field of respiratory medicine, MTB has been shown to have bronchodilatory effects and can be used as a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). In the field of cardiovascular medicine, MTB has been shown to have vasodilatory effects and can be used as a potential treatment for hypertension and heart failure. MTB has also been studied for its potential use in the treatment of obesity and metabolic disorders.
属性
产品名称 |
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine |
|---|---|
分子式 |
C19H23N5O2 |
分子量 |
353.4 g/mol |
IUPAC 名称 |
N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]butan-2-amine |
InChI |
InChI=1S/C19H23N5O2/c1-4-14(2)20-13-15-10-11-17(18(12-15)25-3)26-19-21-22-23-24(19)16-8-6-5-7-9-16/h5-12,14,20H,4,13H2,1-3H3 |
InChI 键 |
FYJLSYQMUHETTO-UHFFFAOYSA-N |
SMILES |
CCC(C)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
规范 SMILES |
CCC(C)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271593.png)
![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271594.png)


![2-[({3-[(1-phenyl-1H-tetraazol-5-yl)thio]propyl}amino)methyl]benzoic acid](/img/structure/B271600.png)
![N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B271601.png)

![2-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B271603.png)


